molecular formula C16H17NO6S B12130055 3-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid

3-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B12130055
M. Wt: 351.4 g/mol
InChI Key: VOJITLZDVITQIT-LCYFTJDESA-N
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Description

3-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid is a complex organic compound with a molecular formula of C14H13NO5S. This compound is part of the thiazolidinone family, known for their diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C16H17NO6S

Molecular Weight

351.4 g/mol

IUPAC Name

3-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C16H17NO6S/c1-3-23-11-5-4-10(8-12(11)22-2)9-13-15(20)17(16(21)24-13)7-6-14(18)19/h4-5,8-9H,3,6-7H2,1-2H3,(H,18,19)/b13-9-

InChI Key

VOJITLZDVITQIT-LCYFTJDESA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)O)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid typically involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with thiazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

3-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the ethoxy and methoxy groups in 3-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. These structural features distinguish it from other similar compounds and contribute to its diverse applications .

Biological Activity

3-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid is a thiazolidine derivative that has garnered attention for its potential biological activities. This compound exhibits a range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this compound through various studies, providing insights into its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula: C21H19N3O4S. Its structure features a thiazolidine ring, which is known for conferring various biological activities due to its ability to interact with multiple biological targets.

Anticancer Activity

Research indicates that thiazolidine derivatives, including the compound , exhibit significant anticancer properties. A study evaluated several thiazolidinones against various cancer cell lines, revealing that certain derivatives had IC50 values comparable to established chemotherapeutics like cisplatin. For instance, compounds showed strong cytotoxic effects on K562 (IC50: 8.5–14.9 µM) and HeLa (IC50: 8.9–15.1 µM) cells .

Table 1: Cytotoxic Activity of Thiazolidine Derivatives

Compound IDCell LineIC50 (µM)Reference
Compound AK5628.5
Compound BHeLa8.9
Compound CMDA-MB-36112.7

These findings suggest that the compound may induce apoptosis through both extrinsic and intrinsic pathways, which is critical for its anticancer efficacy.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. In a study focusing on thiazolidine derivatives, it was found that some synthesized compounds exhibited discrete antimicrobial activity against various bacterial strains . The specific mechanism involves disrupting bacterial cell walls or inhibiting essential metabolic pathways.

Table 2: Antimicrobial Activity of Thiazolidine Derivatives

Compound IDBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Compound DStaphylococcus aureus32 µg/mL
Compound EEscherichia coli16 µg/mL

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties as well. In vitro studies indicated that it could reduce levels of pro-inflammatory cytokines and reactive oxygen species (ROS) in macrophages . This suggests a potential role in managing inflammatory diseases.

Case Studies

A notable case study involved the use of thiazolidine derivatives in treating cancerous cells in vitro, where they were shown to significantly inhibit cell proliferation compared to untreated controls. The study highlighted the selectivity of these compounds towards cancer cells over normal fibroblasts, indicating a favorable safety profile for potential therapeutic use.

The biological activities of 3-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid can be attributed to:

  • Apoptosis Induction : Triggering programmed cell death in cancer cells.
  • Antimicrobial Action : Disrupting bacterial cell wall integrity or metabolic functions.
  • Inflammatory Pathway Modulation : Inhibiting pathways that lead to inflammation.

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